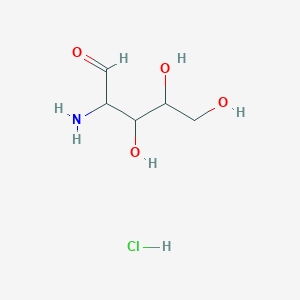
2-Amino-2-deoxy-L-arabinose hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-deoxy-L-arabinose hydrochloride is a pharmacological compound known for its antitumor and immunomodulatory properties. It is a monosaccharide derivative with the molecular formula C5H11NO4.HCl and a molecular weight of 185.61 g/mol. This compound has gained attention due to its potential therapeutic applications, particularly in oncology and immunotherapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-deoxy-L-arabinose hydrochloride typically involves the chemical modification of L-arabinose. One common method includes the reduction of L-arabinose to L-arabinitol, followed by selective oxidation to yield 2-Amino-2-deoxy-L-arabinose. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound may utilize microbial and enzymatic strategies. These methods offer advantages over traditional chemical synthesis, such as higher specificity and lower environmental impact. For instance, microbial biotransformation and enzymatic catalysis can be employed to convert L-arabinose to the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-2-deoxy-L-arabinose hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to carbonyl groups.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 2-Amino-2-deoxy-L-arabinose, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2-Amino-2-deoxy-L-arabinose hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoproteins.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker.
Medicine: Its antitumor and immunomodulatory properties make it a candidate for cancer therapy and immunotherapy.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mecanismo De Acción
The mechanism of action of 2-Amino-2-deoxy-L-arabinose hydrochloride involves the inhibition of fucosyltransferase, an enzyme crucial for the formation of Lewis X antigen. By inhibiting this enzyme, the compound can interfere with cell signaling pathways and immune responses, making it effective in treating malignancies and immunological conditions .
Comparación Con Compuestos Similares
Propiedades
Fórmula molecular |
C5H12ClNO4 |
|---|---|
Peso molecular |
185.60 g/mol |
Nombre IUPAC |
2-amino-3,4,5-trihydroxypentanal;hydrochloride |
InChI |
InChI=1S/C5H11NO4.ClH/c6-3(1-7)5(10)4(9)2-8;/h1,3-5,8-10H,2,6H2;1H |
Clave InChI |
DRUSHUBYTZTXOS-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C=O)N)O)O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








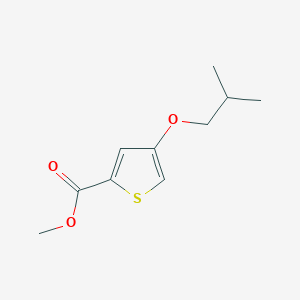
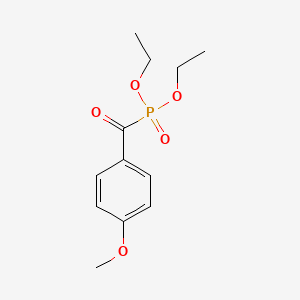
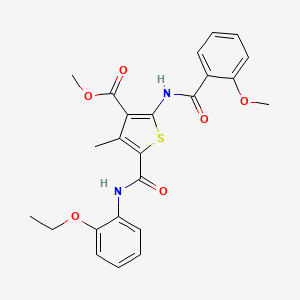
![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
![2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)
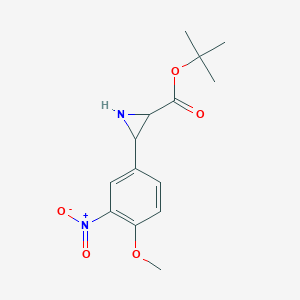
![[4-(2-amino-6-oxo-1H-purin-9-yl)-2-hydroxycyclopentyl]methyl dihydrogen phosphate](/img/structure/B12070680.png)

